

Unraveling the Stereochemical Intricacies of (-)-Isolongifolol: A Technical Guide

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Compound of Interest

Compound Name: (-)-Isolongifolol

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Abstract

(-)-Isolongifolol, a naturally occurring sesquiterpenoid alcohol, possesses a complex and rigid tricyclic carbon skeleton. Its unique three-dimensional architecture, governed by multiple stereocenters, is crucial for its biological activity and potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the stereochemistry of **(-)-Isolongifolol**, consolidating available data on its absolute configuration, and outlining the standard experimental methodologies employed for such determinations. While specific experimental data for the initial stereochemical elucidation of **(-)-Isolongifolol** is not readily available in the public domain, this document describes the general protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy that are fundamental to stereochemical assignment in natural products.

Introduction

(-)-Isolongifolol (C₁₅H₂₆O) is a sesquiterpenoid characterized by a bridged tricyclic system. The spatial arrangement of the atoms within this molecule, particularly at its chiral centers, defines its stereochemistry and is a critical determinant of its physicochemical properties and biological interactions. An unambiguous understanding of the absolute configuration is paramount for its synthesis, derivatization, and evaluation in biological systems.

Absolute Configuration of (-)-Isolongifolol

The absolute stereochemistry of **(-)-Isolongifolol** has been established and is systematically described by its IUPAC name: [1S-(1 α ,3 $\alpha\beta$,4 α ,8 $\alpha\beta$,9R)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol*. This nomenclature precisely defines the orientation of substituents at each stereocenter. An alternative IUPAC name is [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0^{2,9}]undecanyl]methanol.

Key Stereochemical Features

The structure of **(-)-Isolongifolol** is characterized by a rigid framework with several stereocenters that dictate its overall shape. The stereochemical descriptors in the IUPAC name provide a clear definition of the spatial arrangement of the atoms.

Table 1: Physicochemical Properties of **(-)-Isolongifolol**

Property	Value
Molecular Formula	C ₁₅ H ₂₆ O
Molecular Weight	222.37 g/mol
IUPAC Name	[1S-(1 α ,3 $\alpha\beta$,4 α ,8 $\alpha\beta$,9R*)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol

Table 2: Stereochemical Assignments for **(-)-Isolongifolol**

Stereocenter	Configuration
1	S
3a	S
4	S
8a	S
9	R

Note: The configurations are based on the IUPAC name and standard stereochemical assignment rules.

Experimental Determination of Stereochemistry: General Protocols

While a specific, detailed experimental record for the original stereochemical determination of **(-)-Isolongifolol** is not readily available in published literature, the following sections describe the standard, powerful techniques used for such purposes in natural product chemistry.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.

Experimental Workflow:

- **Crystallization:** The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.
- **Data Collection:** The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. This model is then refined to best fit the experimental data.
- **Absolute Configuration Determination:** For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

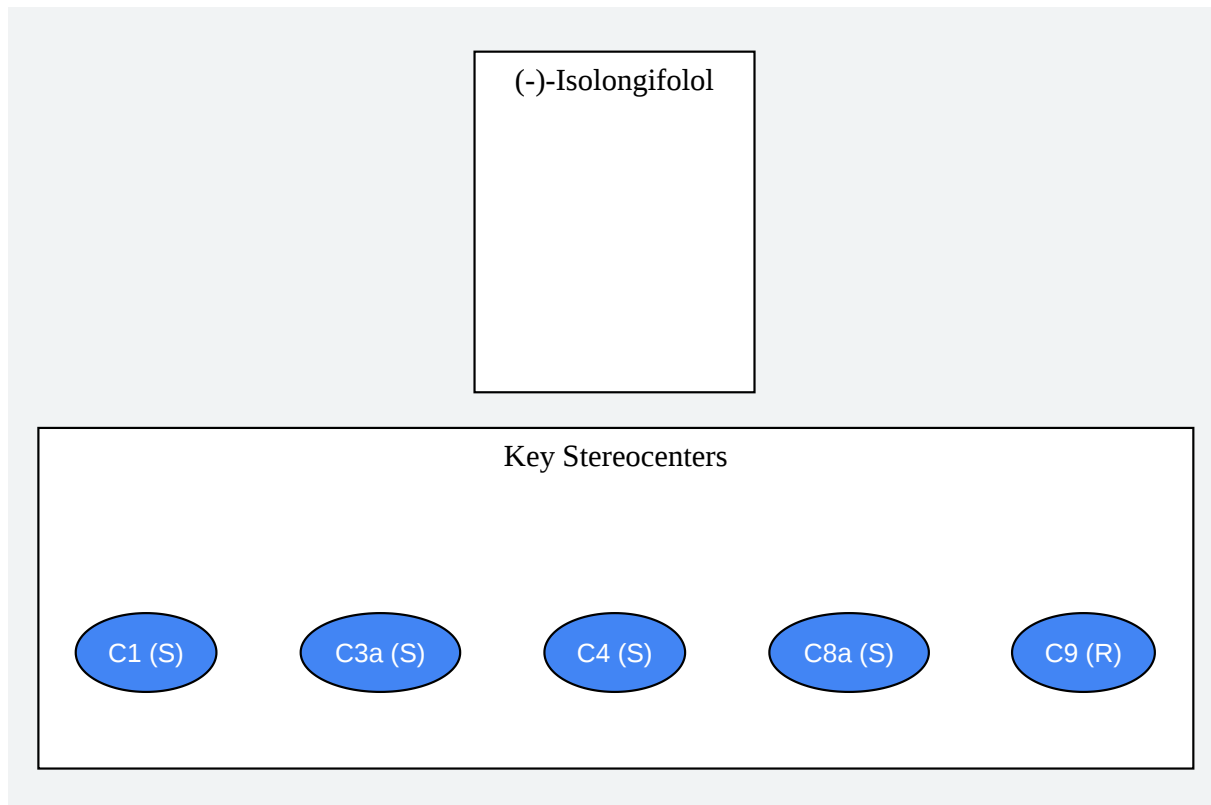
NMR spectroscopy, particularly two-dimensional techniques, is a powerful tool for elucidating the relative stereochemistry of a molecule in solution.

Key NMR Experiments for Stereochemical Analysis:

- **Nuclear Overhauser Effect Spectroscopy (NOESY):** This experiment detects through-space interactions between protons that are in close proximity (typically $< 5 \text{ \AA}$). The presence of a NOESY cross-peak between two protons provides strong evidence for their spatial closeness, which can be used to deduce the relative stereochemistry.
- **Rotating-frame Overhauser Effect Spectroscopy (ROESY):** Similar to NOESY, ROESY also detects through-space proton-proton interactions and is often more effective for molecules of intermediate size.
- **J-coupling Analysis:** The magnitude of the coupling constant (J-value) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This information can be used to infer the relative stereochemistry of substituents on a ring system.
- **Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs):** To determine the absolute configuration of a chiral molecule, it can be reacted with a chiral derivatizing agent to form diastereomers. The NMR spectra of these diastereomers will be different, and by comparing the chemical shifts to known models (e.g., Mosher's method), the absolute configuration of the original molecule can be determined. Chiral solvating agents can be used to induce similar spectral differentiation without covalent modification.

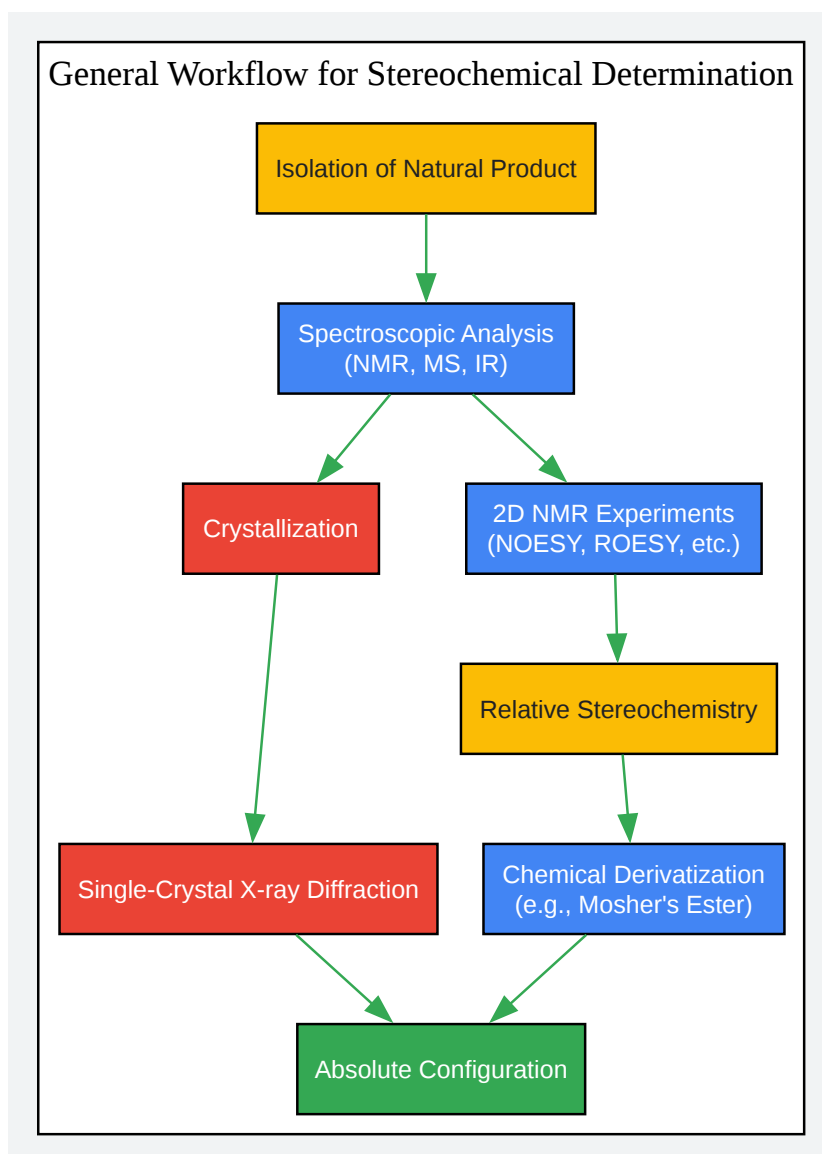
Visualizing the Stereochemistry of (-)-Isolongifolol

The following diagrams illustrate the chemical structure and a general workflow for stereochemical determination.



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Caption: Chemical structure of **(-)-Isolongifolol** with key stereocenters highlighted.



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Caption: A generalized workflow for the determination of the stereochemistry of a natural product.

Conclusion

The stereochemistry of **(-)-Isolongifolol** is well-defined by its IUPAC name, which encapsulates the absolute configuration at its multiple chiral centers. While the primary literature detailing the original experimental determination is not readily accessible, the application of standard and powerful analytical techniques such as single-crystal X-ray crystallography and advanced NMR spectroscopy are the cornerstones for such assignments.

For researchers and drug development professionals, a firm grasp of the three-dimensional structure of **(-)-Isolongifolol** is indispensable for understanding its biological activity and for the rational design of new therapeutic agents based on its unique scaffold.

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